molecular formula C28H28N2O5S B2835626 (1E)-1-[1-(2,5-dimethoxyphenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)methanimine CAS No. 478032-28-9

(1E)-1-[1-(2,5-dimethoxyphenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)methanimine

Cat. No.: B2835626
CAS No.: 478032-28-9
M. Wt: 504.6
InChI Key: GUPZFHNMXCQURG-RDRPBHBLSA-N
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Description

The compound (1E)-1-[1-(2,5-dimethoxyphenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)methanimine is a complex organic molecule characterized by its unique structural components It features a pyrrole ring substituted with various functional groups, including methoxy, methanesulfonyl, and methanimine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[1-(2,5-dimethoxyphenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)methanimine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrole core, followed by the introduction of the methoxy and methanesulfonyl groups through electrophilic aromatic substitution reactions. The final step involves the formation of the methanimine group via a condensation reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-[1-(2,5-dimethoxyphenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)methanimine: can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The methanimine group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., sodium methoxide).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of new functional groups onto the aromatic rings.

Scientific Research Applications

(1E)-1-[1-(2,5-dimethoxyphenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)methanimine: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (1E)-1-[1-(2,5-dimethoxyphenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.

Uniqueness

(1E)-1-[1-(2,5-dimethoxyphenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)methanimine: is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications in various fields of research.

Properties

IUPAC Name

1-[1-(2,5-dimethoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-N-(4-methoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O5S/c1-19-21(18-29-22-8-10-23(33-2)11-9-22)16-26(20-6-13-25(14-7-20)36(5,31)32)30(19)27-17-24(34-3)12-15-28(27)35-4/h6-18H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPZFHNMXCQURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C2=C(C=CC(=C2)OC)OC)C3=CC=C(C=C3)S(=O)(=O)C)C=NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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